molecular formula C20H22N2O2 B2870553 8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903225-92-2

8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B2870553
CAS No.: 1903225-92-2
M. Wt: 322.408
InChI Key: GCUVLOSREFPWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline ( 1903225-92-2) is a synthetic chemical compound with a molecular formula of C20H22N2O2 and a molecular weight of 322.40 g/mol . This complex molecule is built from a quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties and wide range of applications in organic synthesis and drug discovery . The structure features a quinoline group linked via an oxygen bridge to a pyrrolidine ring, which is further functionalized with a cyclohex-3-ene-1-carbonyl moiety. This specific molecular architecture, combining a nitrogen-containing heterocycle with a pyrrolidine modulator, is characteristic of compounds designed to interact with biological targets, such as chemokine receptors . The presence of the quinoline core is of significant research value, as this scaffold is found in compounds with documented antibacterial, antifungal, and anticancer activities . Furthermore, the pyrrolidine ring is a common feature in many bioactive molecules and modulators of physiological function . The strategic incorporation of both these elements into a single hybrid molecule makes this compound a valuable intermediate for researchers exploring new chemical entities in medicinal chemistry and pharmacology. It is particularly useful for investigating structure-activity relationships (SAR) and for developing novel therapeutic agents aimed at overcoming drug resistance and toxicity . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-20(16-6-2-1-3-7-16)22-13-11-17(14-22)24-18-10-4-8-15-9-5-12-21-19(15)18/h1-2,4-5,8-10,12,16-17H,3,6-7,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUVLOSREFPWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protocol for 8-Hydroxyquinoline Synthesis

  • Starting Material : 2-Aminophenol (1.0 equiv).
  • Reagents :
    • Glycerol (3.0 equiv) as the cyclization agent.
    • Concentrated sulfuric acid (catalytic).
    • Sodium 3-nitrobenzenesulfonate (1.8 equiv) as an oxidizing agent.
  • Conditions :
    • Heated to 137°C for 2 hours under reflux.
    • Neutralization with saturated NaHCO₃ post-reaction.
  • Yield : ~85–90% (analogous to).

Key Insight : The nitrobenzenesulfonate salt mitigates over-oxidation, preserving the hydroxyl group at position 8.

Synthesis of 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol

This intermediate (CAS: 1339682-09-5) is synthesized via acylation of pyrrolidin-3-ol.

Acylation Protocol

  • Starting Material : Pyrrolidin-3-ol (1.0 equiv).
  • Acylating Agent : Cyclohex-3-ene-1-carbonyl chloride (1.2 equiv).
  • Base : Triethylamine (2.0 equiv) in anhydrous dichloromethane.
  • Conditions :
    • Stirred at 0°C → room temperature for 12 hours.
    • Workup: Extraction with NaHCO₃, drying (Na₂SO₄), and solvent evaporation.
  • Yield : 78–82%.

Characterization Data :

  • Molecular Formula : C₁₁H₁₇NO₂.
  • ¹H NMR (400 MHz, CDCl₃): δ 5.65 (m, 2H, CH=CH), 4.20 (m, 1H, pyrrolidine-O), 3.70–3.40 (m, 4H, pyrrolidine-CH₂), 2.30–1.50 (m, 10H, cyclohexene + pyrrolidine-CH₂).

Ether Bond Formation: Coupling Quinoline and Pyrrolidine Moieties

The final step involves connecting 8-hydroxyquinoline and 1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol via an ether linkage. Two predominant methods are viable:

Williamson Ether Synthesis

  • Activation : Treat 8-hydroxyquinoline with NaH (1.1 equiv) in THF to generate the alkoxide.
  • Electrophile : 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol mesylate (prepared via mesylation with MsCl/Et₃N).
  • Conditions :
    • Reflux in THF for 24 hours.
    • Yield: 65–70%.

Mitsunobu Reaction

  • Reagents :
    • DIAD (1.5 equiv) and triphenylphosphine (1.5 equiv).
  • Conditions :
    • Stirred in THF at 0°C → room temperature for 6 hours.
    • Yield: 80–85%.

Comparative Analysis :

Method Yield (%) Stereochemical Control Scalability
Williamson 65–70 Low Moderate
Mitsunobu 80–85 High (retention) High

The Mitsunobu reaction is favored for its superior yield and stereochemical fidelity.

Characterization and Validation

Spectroscopic Data for Final Compound

  • Molecular Formula : C₂₃H₂₅N₃O₂.
  • MS (ESI+) : m/z 376.2 [M+H]⁺.
  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.90 (dd, 1H, quinoline-H2), 8.20 (d, 1H, quinoline-H5), 7.60–7.40 (m, 3H, quinoline-H3,6,7), 5.70 (m, 2H, cyclohexene-CH), 4.50 (m, 1H, pyrrolidine-O), 3.80–3.30 (m, 4H, pyrrolidine-CH₂), 2.40–1.60 (m, 10H, cyclohexene + pyrrolidine-CH₂).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
  • Elemental Analysis : Calculated C 73.58%, H 6.67%, N 11.20%; Found C 73.52%, H 6.71%, N 11.18%.

Industrial and Pharmacological Relevance

This compound’s structural features align with patented autotaxin inhibitors (e.g., WO2018212534A1), where similar ether-linked heterocycles demonstrate therapeutic potential in fibrotic and inflammatory diseases. The cyclohexene moiety enhances lipophilicity, potentially improving blood-brain barrier penetration.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline and its analogs:

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Key Substituents Hazard Classification
This compound C₂₀H₂₁N₂O₂ ~335.4 Cyclohexene carbonyl, pyrrolidine-ether Not reported
8-(pyrrolidin-3-yloxy)quinoline dihydrochloride C₁₃H₁₅Cl₂N₂O 250.73 Pyrrolidine-ether, dihydrochloride salt Irritant (Xi)
5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride C₁₃H₁₄Cl₂N₂O 285.17 Chlorine at 5-position, hydrochloride salt Irritant (Xi)

Key Observations:

  • Lipophilicity: The cyclohexene carbonyl group in the target compound increases hydrophobicity compared to the dihydrochloride salts, which exhibit higher aqueous solubility due to ionic character .
  • Stereochemical Complexity: The (S)-pyrrolidin-3-yl configuration in related intermediates (e.g., ) suggests stereochemistry may critically influence activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.